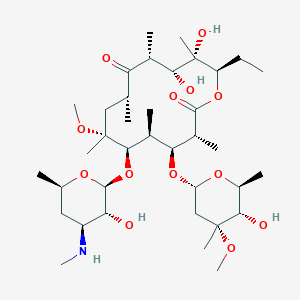

N-Desmethyl Clarithromycin

描述

N-Desmethyl Clarithromycin is a metabolite of Clarithromycin, a widely used macrolide antibiotic. Clarithromycin is known for its effectiveness against a variety of bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections. This compound is formed through the demethylation of Clarithromycin and retains some of the parent compound’s biological activity .

准备方法

Synthetic Routes and Reaction Conditions: N-Desmethyl Clarithromycin can be synthesized through the demethylation of Clarithromycin. This process typically involves the use of iodine as a demethylating agent. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group from the nitrogen atom .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale demethylation reactions. The process is optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions: N-Desmethyl Clarithromycin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities .

科学研究应用

Scientific Research Applications

N-Desmethyl Clarithromycin has several notable applications in scientific research:

- Chemistry : Used as a reference compound to study macrolide antibiotics and their metabolites, aiding in the understanding of antibiotic structure-activity relationships.

- Biology : Investigated for its role in metabolic pathways related to Clarithromycin, contributing to insights into bacterial resistance mechanisms .

- Medicine : Explored for potential therapeutic effects beyond its antibacterial activity, particularly in oncology and immunomodulation.

- Industry : Utilized in the development of new antibiotics and quality control processes in pharmaceutical manufacturing.

Anticancer Research

Recent studies have highlighted the potential of this compound in cancer treatment. It has shown promise in inducing apoptosis in cancer cells, such as HeLa cells (cervical cancer), through mechanisms involving caspase activation .

Case Study: HeLa Cell Line

A study demonstrated that this compound inhibited HeLa cell growth in a dose-dependent manner, suggesting its potential as an adjunctive treatment in cervical cancer therapies.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Immunomodulatory Effects

This compound exhibits immunomodulatory effects, influencing cytokine production. It has been studied for its ability to modulate immune responses, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: Asthma Patients

In a clinical trial involving asthma patients treated with this compound, significant reductions in inflammatory markers such as TNF-α were observed post-treatment.

| Treatment Duration (Weeks) | TNF-α Levels (pg/mL) |

|---|---|

| 0 | 120 |

| 4 | 80 |

| 8 | 50 |

Environmental Impact

Research indicates that this compound is present in wastewater effluents, raising concerns about its environmental impact and potential contribution to antimicrobial resistance (AMR) . Understanding its behavior in aquatic environments is critical for assessing ecological risks.

Case Study: Wastewater Analysis

A study analyzed influent wastewater for residues of this compound, highlighting its persistence and potential for AMR promotion.

| Sample Type | Concentration Detected (ng/L) |

|---|---|

| Influent | 150 |

| Effluent | 30 |

作用机制

N-Desmethyl Clarithromycin exerts its effects by binding to the bacterial ribosome, similar to its parent compound, Clarithromycin. It inhibits protein synthesis by interfering with the translocation of amino acids during translation. This action ultimately leads to the inhibition of bacterial growth and replication. The compound also induces apoptosis in certain cancer cells through the mitochondrial pathway, involving the activation of caspases and the release of cytochrome c .

相似化合物的比较

Clarithromycin: The parent compound, known for its broad-spectrum antibacterial activity.

Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

Azithromycin: A related macrolide with a longer half-life and broader spectrum of activity

Uniqueness: N-Desmethyl Clarithromycin is unique due to its specific metabolic pathway and its ability to retain some biological activity of Clarithromycin. Its role in inducing apoptosis in cancer cells also sets it apart from other macrolides .

生物活性

N-Desmethyl clarithromycin (NDMC) is a metabolite of clarithromycin, a widely used macrolide antibiotic. Understanding the biological activity of NDMC is crucial for evaluating its pharmacological significance and potential environmental impact. This article explores the biological activity of NDMC, including its pharmacokinetics, antimicrobial properties, ecotoxicological effects, and relevant case studies.

Pharmacokinetics and Metabolism

Clarithromycin is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathway leads to the formation of several metabolites, including NDMC and 14-hydroxy clarithromycin (14-OH-CLA), which retains significant antimicrobial activity. NDMC itself has been reported to exhibit no antimicrobial activity , which differentiates it from its parent compound and other metabolites .

Table 1: Metabolism of Clarithromycin

| Metabolite | Activity | Formation Pathway |

|---|---|---|

| Clarithromycin | Antimicrobial | Direct administration |

| 14-Hydroxy clarithromycin | Antimicrobial | CYP3A4 metabolism |

| This compound | No antimicrobial activity | CYP3A4 metabolism |

Antimicrobial Activity

While NDMC does not possess direct antimicrobial properties, it is essential to consider its role in the pharmacological profile of clarithromycin. The presence of NDMC in systemic circulation can influence the pharmacokinetics of clarithromycin by potentially affecting drug interactions and efficacy through competitive inhibition at metabolic pathways .

Ecotoxicological Impact

Recent studies have raised concerns about the environmental impact of clarithromycin and its metabolites, including NDMC. Research indicates that NDMC contributes to the overall load of macrolides in aquatic environments but lacks specific toxicological data regarding its effects on aquatic organisms. Notably, clarithromycin has been shown to have ecotoxicological effects on various species such as Daphnia magna and Danio rerio, while NDMC's role remains less defined .

Table 2: Ecotoxicological Studies on Clarithromycin and Its Metabolites

| Organism | Compound | Observed Effects |

|---|---|---|

| Daphnia magna | Clarithromycin | Toxicity observed |

| Danio rerio | Clarithromycin | Developmental toxicity |

| Various aquatic species | This compound | No specific data available |

Case Studies

- Clinical Implications : A study evaluated the efficacy of clarithromycin-based therapies for treating Helicobacter pylori infections. While NDMC was present as a metabolite, it did not contribute to therapeutic outcomes due to its inactivity .

- Environmental Monitoring : Research conducted on the presence of clarithromycin and its metabolites in surface waters showed significant levels of both clarithromycin and 14-OH-CLA, while NDMC was detected but not linked to specific toxicological effects. This highlights the need for further studies to assess the environmental risk posed by NDMC .

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJTVUQEURKBDL-RWJQBGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454111 | |

| Record name | N-Desmethyl Clarithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101666-68-6 | |

| Record name | Erythromycin, N-demethyl-6-O-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101666686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl Clarithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN, N-DEMETHYL-6-O-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS14R8NX37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you tell me about the identification of N-Desmethyl Clarithromycin as a metabolite and its presence in environmental samples?

A1: this compound is a known metabolite of the antibiotic Clarithromycin. While Clarithromycin itself is often the focus of analysis in environmental samples, a study using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) successfully identified this compound in chicken liver microsomes after incubation with Clarithromycin. [] This highlights the importance of considering metabolites in pharmaceutical analysis, as they can also persist in the environment.

Q2: What analytical techniques are commonly used to detect this compound?

A2: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has proven to be a powerful technique for detecting and identifying this compound in complex matrices like chicken liver microsomes and wastewater. [, ] This approach offers the sensitivity and selectivity needed to distinguish this compound from the parent compound and other metabolites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。